molecular formula C17H26N2O B12580626 Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- CAS No. 613660-90-5

Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-

Cat. No.: B12580626
CAS No.: 613660-90-5
M. Wt: 274.4 g/mol
InChI Key: NIBBCWBWEWRHCD-UHFFFAOYSA-N
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Description

The compound Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- features a pyrrolidine (five-membered saturated amine ring) core substituted at the 1-position with a carbonyl-linked 6-hexyl-3-pyridinyl group and at the 2-position with a methyl group.

Properties

CAS No.

613660-90-5

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

(6-hexylpyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C17H26N2O/c1-3-4-5-6-9-16-11-10-15(13-18-16)17(20)19-12-7-8-14(19)2/h10-11,13-14H,3-9,12H2,1-2H3

InChI Key

NIBBCWBWEWRHCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NC=C(C=C1)C(=O)N2CCCC2C

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methylpyrrolidine

  • 2-Methylpyrrolidine can be synthesized via reductive amination or cyclization methods starting from appropriate amino alcohols or haloalkyl amines.
  • Enantioselective synthesis is achievable using chiral auxiliaries such as oxazolidinones or via asymmetric catalysis, as reported in literature for related pyrrolidine derivatives.

Protection Strategies

  • Nitrogen protecting groups (PG), such as Boc (tert-butoxycarbonyl), are commonly employed to facilitate selective functionalization and to prevent side reactions during coupling steps.

Preparation of the 6-Hexyl-3-Pyridinylcarbonyl Moiety

Synthesis of 6-Hexyl-3-Pyridinecarboxylic Acid or Derivatives

  • The 6-hexyl substituent on the pyridine ring can be introduced via alkylation reactions on pyridine precursors or by using substituted pyridine building blocks.
  • Alkylation methods include palladium-catalyzed cross-coupling reactions such as Negishi or nickel-catalyzed reductive cross-electrophile coupling, which are robust for installing alkyl groups on pyridine rings.

Conversion to Acyl Chloride or Activated Ester

  • The carboxylic acid group at the 3-position of the pyridine ring is converted to an acyl chloride using reagents like thionyl chloride under inert conditions, facilitating subsequent amide bond formation.

Coupling to Form the Pyrrolidine Amide

Amide Bond Formation

  • The key step involves the reaction of the 2-methylpyrrolidine (free amine or deprotected amine) with the 6-hexyl-3-pyridinecarbonyl chloride or activated ester to form the amide linkage at the nitrogen of the pyrrolidine ring.
  • This acylation is typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to scavenge HCl.

Reaction Conditions and Purification

  • The reaction is carried out under inert atmosphere to prevent hydrolysis.
  • The crude product is purified by column chromatography using silica gel with solvent systems such as ethyl acetate/dichloromethane mixtures.
  • Yields for similar amide formations range from moderate to good (70–88%) depending on substituents and reaction conditions.

Alternative and Advanced Synthetic Approaches

Use of Chiral Auxiliaries and Enantioselective Synthesis

  • Enantioselective preparation of pyrrolidine intermediates bearing nitrogen protecting groups can be achieved using oxazolidinone chiral auxiliaries, enabling control over stereochemistry.

One-Pot and Cascade Reactions

  • Novel one-pot methodologies involving nucleophilic addition, cyclization, and hydride loss have been reported for related N-heterocyclic compounds, which may be adapted for pyrrolidine derivatives to streamline synthesis.

Parallel and Library Synthesis

  • Parallel synthesis techniques have been employed to generate libraries of pyrrolidine-based compounds with diverse substitutions, using solution-phase amidation and automated purification, facilitating rapid SAR studies.

Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Notes Yield Range
1 Synthesis of 2-methylpyrrolidine Reductive amination or cyclization; chiral auxiliaries for enantioselectivity May require protection of amine Variable
2 Alkylation of pyridine ring at 6-position Pd or Ni-catalyzed cross-coupling with hexyl halides Robust for alkyl installation on pyridine Moderate to high
3 Conversion of pyridine carboxylic acid to acyl chloride Thionyl chloride, inert atmosphere Precursor for amide coupling High
4 Amide bond formation 2-methylpyrrolidine + pyridinyl acyl chloride, base (e.g., Et3N), anhydrous solvent Controlled temperature, inert atmosphere 70–88%
5 Purification Column chromatography (silica gel) Solvent system: ethyl acetate/dichloromethane -

Research Findings and Considerations

  • The position of substituents on the pyridine ring, such as the hexyl group at the 6-position, significantly influences the electronic and steric environment, affecting reaction rates and yields.
  • Protection and deprotection strategies are critical to avoid side reactions and to maintain stereochemical integrity during synthesis.
  • Advanced catalytic methods for alkylation provide efficient routes to install the hexyl substituent with high selectivity and functional group tolerance.
  • Computational studies on related pyrrolidine derivatives have provided insights into stability and isomerization, guiding synthetic route optimization.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives with specific properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidones, while reduction can yield various substituted pyrrolidines .

Scientific Research Applications

Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a scaffold for designing bioactive compounds with potential therapeutic effects. In medicine, pyrrolidine derivatives are explored for their anticancer, anti-inflammatory, antiviral, and antituberculosis properties .

Mechanism of Action

The mechanism of action of pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, some pyrrolidine derivatives act as antagonists of the chemokine receptor CXCR4, which is involved in HIV infection, inflammation, and cancer metastasis . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular processes.

Comparison with Similar Compounds

Structural Significance :

  • The 2-methyl group may enhance steric stability, while the 6-hexyl-3-pyridinyl substituent introduces both bulk and π-π interaction capabilities. Similar pyrrolidine-pyridine hybrids are noted in catalogs of bioactive molecules .

Comparison with Similar Compounds

Structural Analogues

Key Observations :

  • Ring Size : Piperidine derivatives (6-membered) often exhibit stronger biological activity than pyrrolidines in inhibition assays, as seen with compound 2h . However, pyrrolidines offer synthetic flexibility due to their smaller ring strain.
  • Substituent Position : In anticonvulsant pyrrolidine-2,5-diones, substituents at position 3 (e.g., spiro-cyclohexane) are critical for activity . The target compound’s 2-methyl and 1-amidine groups may alter binding kinetics compared to these derivatives.
  • Pyridine Modifications : Hexyl chains at pyridine position 6 (as in the target) introduce hydrophobicity, whereas methyl groups at position 4 or 6 on pyridine enhance anticonvulsant effects in related succinimides .

Stability and Reactivity :

  • Computational studies indicate that pyrrolidine-derived iminium ions (formed via reaction with carbonyl compounds) exhibit varying stabilities depending on substituents. The target’s 2-methyl group may stabilize such intermediates compared to unsubstituted pyrrolidines .
  • Steric hindrance from the 6-hexyl group could slow hydrolysis or enzymatic degradation, a trait observed in bulky pyridine-pyrrolidine hybrids .

Biological Activity

Pyrrolidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- is a notable example, exhibiting various pharmacological effects that warrant detailed exploration.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structural motif is known for its ability to enhance the bioactivity of various drug candidates. The specific substitution patterns on the pyrrolidine ring can significantly influence the compound's interaction with biological targets.

1. Anticancer Properties

Research indicates that pyrrolidine derivatives can exhibit anticancer activity. A study published in Medicinal Chemistry highlights that certain pyrrolidine compounds are effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

2. Antimicrobial Effects

Pyrrolidine derivatives have also shown promising antimicrobial activity. A review article discusses how modifications to the pyrrolidine structure can lead to enhanced antibacterial properties against resistant strains of bacteria. The presence of the hexyl group in this compound may contribute to its lipophilicity, facilitating cell membrane penetration and subsequent antimicrobial action .

3. Neuroprotective Activity

The neuroprotective potential of pyrrolidine compounds has been explored in various studies. These compounds are believed to modulate neurotransmitter systems and protect neurons from oxidative stress. For instance, some derivatives have been shown to enhance cognitive function in animal models, suggesting potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrrolidine derivatives. The following table summarizes key findings related to SAR for this class of compounds:

Substituent Effect Reference
Hexyl groupIncreases lipophilicity and potency
Carbonyl groupEnhances binding affinity to targets
Methyl substitutionModulates pharmacokinetics

Case Studies

Several case studies have illustrated the efficacy of pyrrolidine derivatives in clinical settings:

  • Case Study 1 : A compound similar to Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- was tested for its anticancer properties in vitro and showed a significant reduction in tumor cell viability compared to controls .
  • Case Study 2 : Another study focused on the neuroprotective effects of pyrrolidine derivatives, demonstrating improvements in cognitive performance in rodent models subjected to neurotoxic insults .

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